

# Physical and chemical properties of N-(2-furoyl)-L-leucine

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## Compound of Interest

Compound Name: *Furoyl-leucine*

Cat. No.: *B10760654*

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## An In-Depth Technical Guide to N-(2-furoyl)-L-leucine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-(2-furoyl)-L-leucine is a derivative of the essential amino acid L-leucine, where the amino group is acylated with a 2-furoyl group. This modification can alter the parent molecule's physical, chemical, and biological properties, making it a compound of interest for various scientific applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities.

## Physical and Chemical Properties

While specific experimentally determined physical properties for N-(2-furoyl)-L-leucine are not widely available in the literature, a combination of computed data and experimental values for related compounds can provide valuable insights.

Table 1: Physical and Chemical Properties of N-(2-furoyl)-L-leucine and Related Compounds

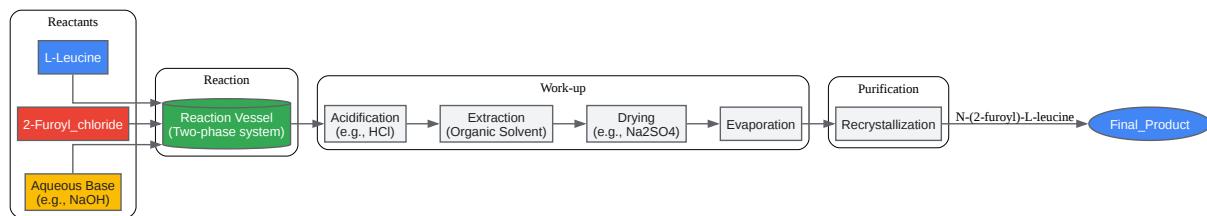
Property	N-(2-furoyl)-L-leucine (Computed)	L-Leucine (Experimental)	N-(2-furoyl)glycine (Experimental)
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>4</sub> <a href="#">[1]</a>	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub> <a href="#">[2]</a>	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub> <a href="#">[3]</a>
Molecular Weight	225.24 g/mol <a href="#">[1]</a>	131.17 g/mol <a href="#">[2]</a>	169.13 g/mol <a href="#">[3]</a>
Melting Point	Not available	293 °C (decomposes) <a href="#">[2]</a>	163 - 165 °C <a href="#">[3]</a>
Boiling Point	Not available	Sublimes at 145-148 °C <a href="#">[2]</a>	Not available
Solubility	Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.	Soluble in water (24.26 g/L at 25 °C), dilute acids, and bases. <a href="#">[2]</a> <a href="#">[4]</a> Sparingly soluble in ethanol. <a href="#">[2]</a>	31.7 mg/mL in water <a href="#">[3]</a>
XLogP3	1.9 <a href="#">[1]</a>	-1.5 <a href="#">[2]</a>	-0.1 <a href="#">[3]</a>
Topological Polar Surface Area	79.5 Å <sup>2</sup> <a href="#">[1]</a>	63.3 Å <sup>2</sup> <a href="#">[2]</a>	79.5 Å <sup>2</sup> <a href="#">[3]</a>
Appearance	Crystalline solid (predicted)	White crystalline powder <a href="#">[2]</a>	Solid <a href="#">[3]</a>

## Experimental Protocols

### Synthesis of N-(2-furoyl)-L-leucine

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This involves the acylation of an amino acid with an acid chloride under basic conditions. The following is a generalized protocol for the synthesis of N-(2-furoyl)-L-leucine.

Workflow for the Synthesis of N-(2-furoyl)-L-leucine



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Caption: A generalized workflow for the synthesis of N-(2-furoyl)-L-leucine via the Schotten-Baumann reaction.

#### Detailed Methodology:

- **Dissolution of L-Leucine:** Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide, in a reaction vessel. The base deprotonates the amino group, making it a more potent nucleophile.
- **Addition of Acylating Agent:** Slowly add 2-furoyl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), to the stirred aqueous solution of L-leucine. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
- **Reaction:** Allow the mixture to stir vigorously for a set period. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.
- **Work-up:** After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with a dilute acid, such as hydrochloric acid, to protonate the carboxylate

group of the product, causing it to precipitate.

- **Isolation and Purification:** Collect the precipitate by filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of amino acids and their derivatives. For N-(2-furoyl)-L-leucine, a reversed-phase HPLC method would be suitable.

Table 2: Example HPLC Method Parameters for Amino Acid Derivative Analysis

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase A	Aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2)
Mobile Phase B	Acetonitrile or Methanol
Gradient	A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
Flow Rate	1.0 mL/min
Detection	UV detector at a wavelength where the furoyl group absorbs (e.g., ~254 nm).
Injection Volume	10-20 $\mu$ L

### Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and characterization of N-(2-furoyl)-L-leucine. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule  $[M+H]^+$  would be approximately 226.1074.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for N-(2-furoyl)-L-leucine is not readily available, predicted chemical shifts can be estimated based on the structures of L-leucine and 2-furoic acid.

- $^1\text{H}$  NMR: Expect signals for the furoyl ring protons, the alpha-proton of the leucine moiety, the beta and gamma protons, and the diastereotopic methyl protons of the isobutyl group.
- $^{13}\text{C}$  NMR: Expect signals for the carbonyl carbons of the furoyl and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.

## Biological Activity and Signaling Pathways

The biological activity of N-(2-furoyl)-L-leucine has not been extensively studied. However, based on its constituent parts, some potential activities can be inferred.

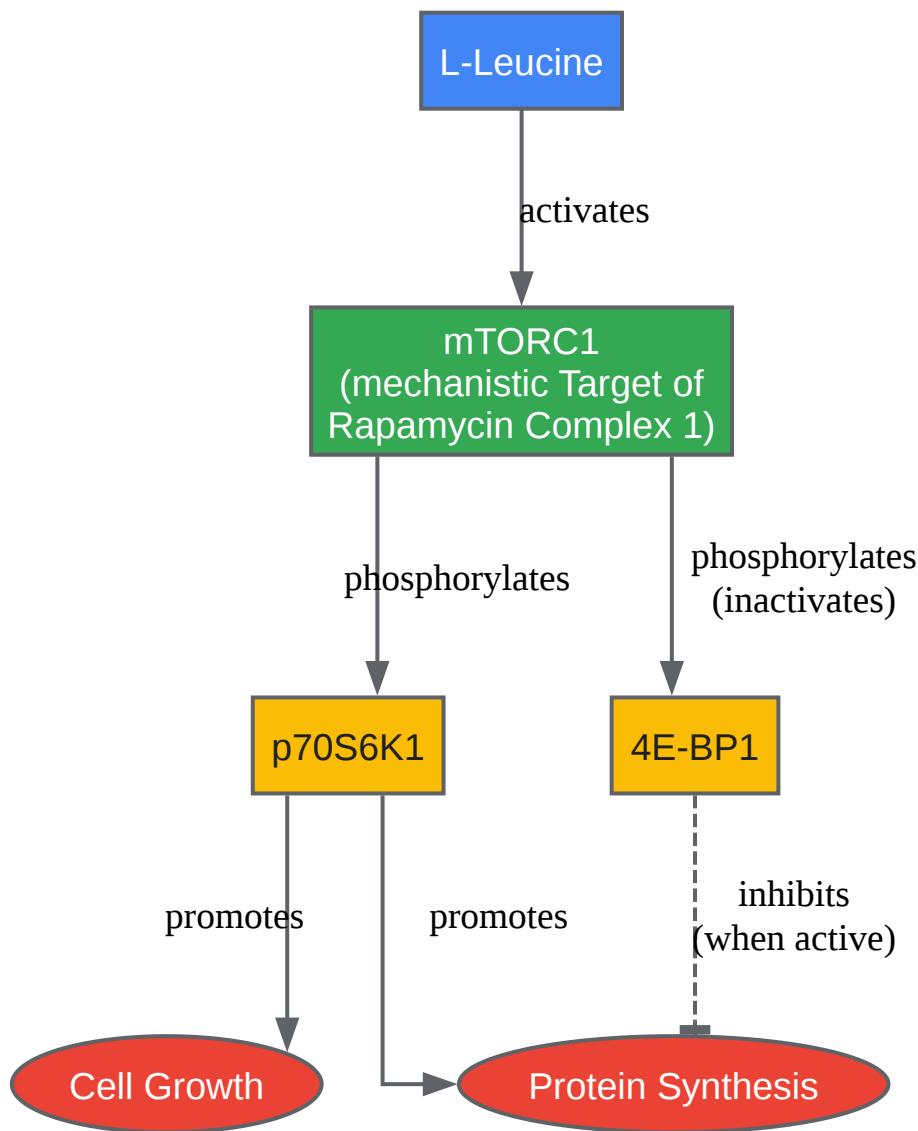
### L-Leucine and the mTOR Signaling Pathway

L-leucine is well-known to be a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.<sup>[9][10]</sup> The activation of mTOR by leucine is a key mechanism by which this amino acid promotes muscle protein synthesis.

### Hypothesized Mechanism of Action for N-(2-furoyl)-L-leucine

It is plausible that N-(2-furoyl)-L-leucine, after potential enzymatic hydrolysis to release L-leucine, could activate the mTOR pathway. The furoyl group may influence the molecule's cell permeability and metabolic stability, potentially modulating the delivery and availability of L-leucine to its intracellular targets.

### Diagram of the L-Leucine Mediated mTORC1 Signaling Pathway



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Caption: L-Leucine activates the mTORC1 signaling pathway, leading to increased protein synthesis and cell growth.

## Conclusion

N-(2-furoyl)-L-leucine is a compound with potential for further investigation in various scientific fields. While a comprehensive experimental dataset for its properties is still emerging, this guide provides a foundational understanding based on available data and established chemical principles. Further research is warranted to fully elucidate its physical, chemical, and biological characteristics, which may open avenues for its application in drug discovery and development.

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